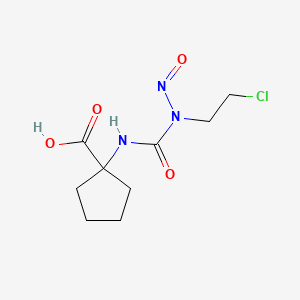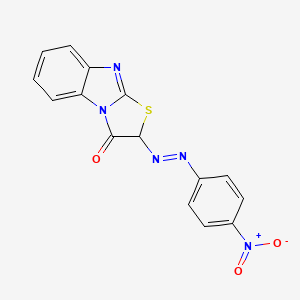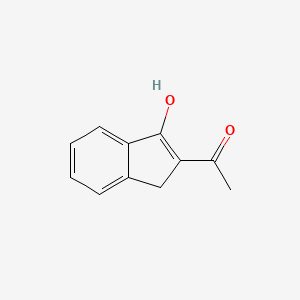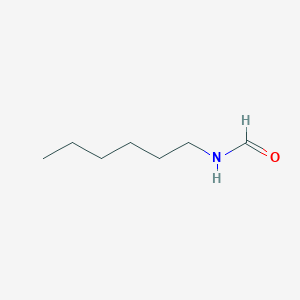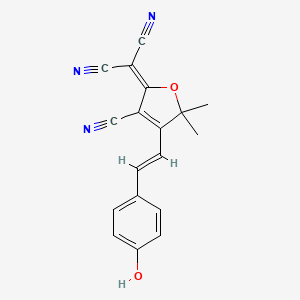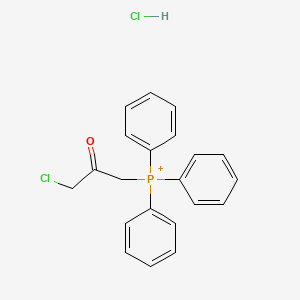
(3-Chloro-2-oxopropyl)-triphenylphosphanium;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2-oxopropyl)-triphenylphosphanium;hydrochloride is a chemical compound with the molecular formula C21H19Cl2OP.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-oxopropyl)-triphenylphosphanium;hydrochloride typically involves the reaction of 1,3-dichloroacetone with triphenylphosphine . The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-2-oxopropyl)-triphenylphosphanium;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2-oxopropyl)-triphenylphosphanium;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Chloro-2-oxopropyl)-triphenylphosphanium;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-oxopropyl acetate: This compound has a similar structure but different functional groups, leading to distinct properties and applications.
Triphenylphosphine derivatives: Other derivatives of triphenylphosphine may have similar reactivity but differ in their specific applications and properties.
Uniqueness
(3-Chloro-2-oxopropyl)-triphenylphosphanium;hydrochloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C21H20Cl2OP+ |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
(3-chloro-2-oxopropyl)-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C21H19ClOP.ClH/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15H,16-17H2;1H/q+1; |
InChI-Schlüssel |
HLQOHQLJKMAQPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)
![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)
